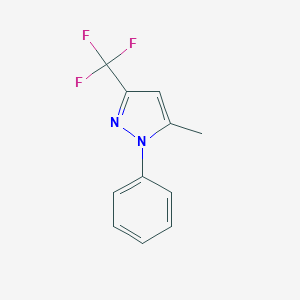

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAPJOUZZHOYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382145 | |

| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111079-04-0 | |

| Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a starting material, which undergoes cyclization under acidic conditions . Another approach involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate, followed by cyclization and chlorination .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable processes such as palladium-catalyzed coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions typically yield hydropyrazoles.

Substitution: N-alkylation and N-arylation are common substitution reactions, often using alkyl iodides and aryl halides as reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Copper and palladium catalysts are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole involves several methods, often focusing on the reaction of hydrazine derivatives with trifluoromethyl-containing compounds. For instance, one method utilizes phenylhydrazine to produce the fused-ring pyrazole with high yields. The compound can be characterized using nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research. It has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a promising anticancer agent. Further investigations are needed to elucidate its mechanisms of action and therapeutic efficacy against specific cancers.

Antimycobacterial Activity

The compound has also been identified as a key intermediate in the synthesis of hybrid molecules that exhibit antimycobacterial properties. These hybrids have demonstrated effectiveness against Mycobacterium smegmatis and show potential as anti-tuberculosis agents due to their low cytotoxicity .

Agrochemical Applications

In agrochemistry, pyrazoles are recognized for their role as pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling pests and diseases in crops. Research indicates that derivatives of this pyrazole can be developed into potent agrochemical agents .

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; requires further study for mechanism clarity. |

| Antimycobacterial | Effective against M. smegmatis; potential for anti-tuberculosis applications. |

| Pesticidal | Potential use as an agrochemical; effective against various pests. |

Current Research Trends

Research on this compound is evolving, with ongoing studies focusing on:

- Mechanisms of Action : Understanding how the compound interacts at the cellular level to induce apoptosis or inhibit bacterial growth.

- Synthesis Improvements : Developing more efficient synthetic routes that yield higher quantities with fewer by-products.

- Toxicity Studies : Assessing the safety profile of the compound for potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Impact of Substituent Position on Bioactivity

Role of Substituent Type

- Lipophilicity : Phenyl groups (high lipophilicity) at position 1 enhance herbicidal and antibacterial activity compared to methyl groups. For instance, replacing phenyl with methyl in 8a–8d reduced anti-Xanthomonas activity by >4-fold .

- Electron-Withdrawing Groups : The trifluoromethyl group’s electronegativity improves target binding. In calcium signaling inhibition, CF₃ at position 3 (as in 3T5M-P ) was more critical than at position 5 .

Table 2: Substituent Type and Activity Correlation

Application-Specific Comparisons

Herbicides

- The target compound’s 3-CF₃ and 5-CH₃ configuration aligns with herbicidal pyrazoles like pyraflufen-ethyl , where CF₃ enhances photostability and membrane penetration .

- Fipronil (5-amino-3-cyano-1-(2,6-dichloro-4-CF₃-phenyl)pyrazole) shares a CF₃ group but differs in substituents, leading to insecticidal rather than herbicidal use .

Calcium Signaling Inhibitors

- BTP2 derivatives with 3,5-bis(trifluoromethyl) groups inhibit TRPC3/5 channels. The target compound’s single CF₃ at position 3 may offer partial activity in this niche .

Key Research Findings

Substituent Position : The 5-position is optimal for herbicidal activity (e.g., compound 6d), while the 3-position is critical for calcium channel inhibition .

Trifluoromethyl Group : CF₃ at position 3 improves lipophilicity and target binding in agrochemicals, but position 5 is preferred for antibacterial applications .

Synergistic Effects : Combining phenyl (position 1) and CF₃ (position 3) enhances stability and bioactivity across multiple applications .

Biologische Aktivität

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring , a five-membered heterocyclic structure containing two nitrogen atoms, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenyl ring. The trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease processes. Binding affinity studies are essential to elucidate these interactions and confirm its therapeutic potential .

- Cell Cycle Disruption : Similar pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Understanding these pathways can aid in developing targeted therapies for various cancers .

Research Findings and Case Studies

Several studies highlight the compound's potential:

- Antitumor Studies : In vitro studies have indicated that pyrazole derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutic agents like doxorubicin. These combinations showed significant synergistic effects, enhancing cytotoxicity against resistant cancer types .

- Antimicrobial Activity : Research on related pyrazoles has demonstrated their ability to inhibit bacterial growth, suggesting that this compound could be explored for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituents:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Phenylpyrazole | Lacks trifluoromethyl group | Lower lipophilicity |

| 3-Trifluoromethylpyrazole | Trifluoromethyl at position 3 | Different reactivity patterns |

| 4-Acylpyrazoles | Acyl group at position 4 | Potentially different biological activities |

This table illustrates how variations in substituents significantly influence the chemical behavior and biological activity of pyrazole derivatives.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound to better understand its action.

- Library Development : Synthesizing a range of derivatives to explore structure–activity relationships (SAR) that could lead to more potent compounds with fewer side effects.

Q & A

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., formaldehyde or chlorinated reagents) .

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact with corrosive agents (e.g., HSO used in sulfonation) .

- Waste disposal : Halogenated byproducts require segregation and disposal via licensed hazardous waste services .

How can computational methods aid in predicting biological activity of this compound?

Advanced Research Question

- Docking studies : Molecular docking with enzymes (e.g., carbonic anhydrase) identifies potential binding modes, leveraging the -CF group’s affinity for hydrophobic pockets .

- QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with observed bioactivity (e.g., IC values for kinase inhibition) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

What are common pitfalls in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Exothermic reactions : Trifluoromethylation reactions may require slower reagent addition and cooling to prevent runaway heating .

- Solvent volume : Scaling polar aprotic solvents (e.g., DMF) increases costs; switching to toluene or EtOAc improves feasibility .

- Purification : Column chromatography becomes impractical; alternative methods like distillation or crystallization (e.g., using hexane/EtOAc) are preferred .

How do substituents on the phenyl ring affect the compound’s physicochemical properties?

Basic Research Question

- Electron-donating groups (e.g., -OCH) : Increase solubility in polar solvents (e.g., logP reduced by ~0.5 units) .

- Electron-withdrawing groups (e.g., -Cl) : Enhance thermal stability (e.g., melting points increase by 20–30°C) .

- Steric hindrance : Bulky substituents (e.g., -CF at the 4-position) reduce reaction rates in further functionalization .

What role does this compound play in medicinal chemistry research?

Advanced Research Question

It serves as a scaffold for:

- Kinase inhibitors : The pyrazole core mimics adenine in ATP-binding pockets, with -CF enhancing binding affinity .

- Antimicrobial agents : Trifluoromethyl groups improve membrane penetration, as seen in analogs targeting bacterial carbonic anhydrases .

- PET tracers : F-labeled derivatives are explored for imaging applications due to the -CF group’s metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.